molecular formula C10H9NO3 B14315338 (E)-N-(2-Oxo-2-phenylethylidene)glycine CAS No. 113312-26-8

(E)-N-(2-Oxo-2-phenylethylidene)glycine

Cat. No.: B14315338
CAS No.: 113312-26-8
M. Wt: 191.18 g/mol
InChI Key: HWLQYJKUVJDRLN-UHFFFAOYSA-N
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Description

(E)-N-(2-Oxo-2-phenylethylidene)glycine is a synthetic glycine derivative characterized by an imine group (C=N) conjugated with a 2-oxo-2-phenylethylidene moiety. This molecular structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with similar 2-oxo-2-phenylethylidene scaffolds have been investigated for their utility in constructing nitrogen and oxygen-containing heterocycles, such as oxazines and quinoxalines, which are privileged structures in drug discovery . The presence of both a glycine amino acid backbone and a keto-functionalized aromatic system makes this compound a candidate for studies in bio-inspired design, potentially for developing new antioxidants or other biologically active molecules . Researchers may explore its mechanism in photoredox catalysis or as a precursor for functionalized peptidomimetics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113312-26-8

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(phenacylideneamino)acetic acid

InChI

InChI=1S/C10H9NO3/c12-9(6-11-7-10(13)14)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)

InChI Key

HWLQYJKUVJDRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Phenylglyoxal

Phenylglyoxal serves as the critical precursor. As detailed in, phenylglyoxal is synthesized via oxidation of acetophenone using selenium dioxide or via decomposition of sulfite derivatives. The anhydrous form is highly reactive but prone to polymerization, necessitating stabilization as a hydrate (C₆H₅C(O)CH(OH)₂) during storage.

Reaction Optimization

The condensation is typically performed in aqueous or alcoholic media. A study analogous to demonstrates that ultrasonic irradiation at 80°C significantly accelerates similar Schiff base formations, achieving yields of 80–98% for structurally related compounds. For (E)-N-(2-Oxo-2-phenylethylidene)glycine, the reaction proceeds as follows:

$$
\text{Glycine} + \text{Phenylglyoxal} \xrightarrow{\text{NaOAc, Ac}_2\text{O}} \text{(E)-N-(2-Oxo-2-phenylethylidene)glycine}
$$

Sodium acetate (NaOAc) acts as a base to deprotonate glycine’s amino group, facilitating nucleophilic attack on phenylglyoxal’s aldehyde carbonyl. Acetic anhydride (Ac₂O) ensures anhydrous conditions, suppressing hydration of phenylglyoxal. The E-configuration is favored due to steric hindrance between the phenyl group and glycine’s carboxylate.

Divergent Synthesis via Erlenmeyer-Plöchl Azlactone Methodology

A metal-free, cascade cyclization approach inspired by offers an alternative pathway. While focuses on indeno[2,1-c]pyran-3-ones, the underlying EPA (Erlenmeyer-Plöchl azlactone) reaction principles apply to Schiff base formation:

Mechanistic Pathway

  • Azlactone Formation : Hippuric acid (N-benzoylglycine) reacts with phenylglyoxal to form an oxazolone intermediate via a Dakin–West-like reaction.
  • Cascade Cyclization : The oxazolone undergoes 1,4-addition with acetate, followed by lactonization and aromatization, yielding the target compound.

This method emphasizes regioselectivity, with NaOAc critical for directing the E-configuration.

Ultrasonic-Assisted Synthesis

Building on methodologies in, ultrasonic irradiation enhances reaction efficiency. Key parameters include:

  • Solvent : Neat Ac₂O or ethanol/water mixtures.
  • Temperature : 60–80°C.
  • Time : 75–90 minutes.

Ultrasound promotes cavitation, accelerating glycine’s deprotonation and imine bond formation. Comparative studies show a 20–30% yield increase versus conventional heating.

Crystallization and Purification

Post-synthesis, the compound is purified via:

  • Recrystallization : Hexane/ethyl acetate (90:10) mixtures isolate the E-isomer.
  • Chromatography : Flash silica gel chromatography (7.5:2.5 hexane/ethyl acetate) resolves geometric isomers.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Olefinic proton at δ 5.74 (s, 1H) confirms the E-configuration.
  • ¹³C NMR : Carbonyl resonances at δ 170–190 ppm verify the oxoethylidene moiety.

X-ray Crystallography : Single-crystal analysis, as in, unequivocally establishes the Z/E configuration via NOE correlations and bond angles.

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with theoretical [M+H]⁺ values.

Challenges and Side Reactions

  • Polymerization of Phenylglyoxal : Mitigated by using fresh hydrate forms.
  • Z-Isomer Formation : Controlled via steric bulk in solvent (e.g., Ac₂O).
  • Oxazolone Byproducts : Suppressed by optimizing NaOAc stoichiometry.

Industrial-Scale Applications

Patent highlights palladium-catalyzed methods for N-substituted glycines, though adaptation for phenylglyoxal derivatives remains unexplored. Scalable ultrasonic reactors, as in, offer promise for ton-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Oxo-2-phenylethylidene)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-Oxo-2-phenylethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

N-(2-Oxo-2-phenylethyl)glycine : Lacks the imine bond, replacing it with a single-bonded amine. This reduces conjugation, leading to lower UV absorbance (~260 nm) and altered reactivity in nucleophilic additions .

Phenylephrine Related Compound G ((R)-N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine): Features hydroxyl and methyl substituents on the glycine backbone, enhancing hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic phenylketone group in the target compound .

Isorhamnetin-3-O-glycoside: A flavonoid glycoside with a similar phenylpropanoid skeleton but distinct glycosylation and hydroxylation patterns, resulting in divergent antioxidant and metabolic stability profiles .

Table 1: Structural and Spectroscopic Comparison

Compound Key Functional Groups UV λmax (nm) ¹H-NMR δ (ppm, Key Signals)
(E)-N-(2-Oxo-2-phenylethylidene)glycine Imine (C=N), α-keto, phenyl ~300 8.2 (s, CH=N), 7.8–7.4 (m, Ph)
N-(2-Oxo-2-phenylethyl)glycine Amine (NH), α-keto, phenyl ~260 3.6 (s, CH2NH), 7.5–7.3 (m, Ph)
Phenylephrine Related Compound G Hydroxyl (OH), methyl, glycine N/A 3.2 (s, N-CH3), 6.8–6.6 (m, Ph-OH)
Reactivity and Physicochemical Properties
  • Imine vs. Amine Reactivity : The (E)-imine bond in the target compound facilitates metal chelation (e.g., Cu²⁺, Fe³⁺) and participation in redox cycles, unlike the amine in N-(2-oxo-2-phenylethyl)glycine, which undergoes protonation-dependent solubility changes .
  • Hydrophobicity : The phenylketone group imparts greater lipophilicity (logP ≈ 1.8) compared to Phenylephrine Related Compound G (logP ≈ -0.5) due to the latter’s hydroxyl groups .
Lumping Strategy and Grouping in Chemical Modeling

The lumping strategy groups compounds with shared substructures (e.g., phenylketone or glycine motifs) to simplify reaction networks. For instance, (E)-N-(2-Oxo-2-phenylethylidene)glycine could be lumped with other imine-containing α-keto acids in metabolic pathway models, reducing computational complexity while preserving reactivity trends .

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